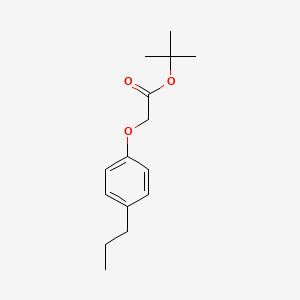

Tert-butyl 2-(4-propylphenoxy)acetate

説明

特性

IUPAC Name |

tert-butyl 2-(4-propylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLUVVFRGOAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution Using Potassium Carbonate in Polar Aprotic Solvents

One of the most documented methods involves the reaction of 4-propylphenol with tert-butyl bromoacetate in the presence of potassium carbonate as a base, using polar aprotic solvents such as 2-butanone or dimethyl sulfoxide (DMSO).

- Reaction Conditions:

- Reagents: 4-propylphenol, tert-butyl bromoacetate, potassium carbonate

- Solvent: 2-butanone or DMSO

- Temperature: Reflux (approximately 70–80 °C)

- Time: 2–3 hours

- Procedure:

- The phenol and tert-butyl bromoacetate are dissolved in the solvent.

- Potassium carbonate is added to deprotonate the phenol, generating the phenolate ion.

- The mixture is heated under reflux to promote nucleophilic substitution.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane.

- The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- Yield and Purity:

Alternative Bases and Solvents

Stepwise Synthesis via Intermediate Formation

In some cases, the preparation is part of a multi-step synthesis involving the formation of intermediates such as tert-butyl 2-(4-formylphenoxy)acetate, which can be further modified to introduce the propyl group or other substituents.

- Example:

- Data Table: Summary of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Potassium carbonate, reflux | 4-propylphenol + tert-butyl bromoacetate + K2CO3 | 2-butanone | Reflux (~80 °C) | 2 hours | 90–97 | High yield, simple workup |

| Cesium fluoride, DMF | 4-propylphenol + tert-butyl bromoacetate + CsF | DMF | 20–120 °C | 3 hours | ~78 | Alternative base, moderate temp range |

| Potassium carbonate, DMSO | 4-propylphenol + tert-butyl bromoacetate + K2CO3 | DMSO | 70–80 °C | 2–3 hours | 70–83 | High purity, stereoselective |

| Multi-step via 4-formylphenoxy | 4-hydroxybenzaldehyde + tert-butyl bromoacetate + K2CO3 | 2-butanone | Reflux | 2 hours | 97 | Intermediate for further functionalization |

- Base Selection: Potassium carbonate is preferred due to its moderate basicity and good solubility in polar aprotic solvents, ensuring efficient phenolate formation without side reactions.

- Solvent Choice: Polar aprotic solvents like 2-butanone, DMSO, and DMF enhance nucleophilicity of the phenolate and stabilize transition states, improving reaction rates and yields.

- Temperature and Time: Reflux conditions (70–80 °C) for 2–3 hours balance reaction completion and minimize side reactions.

- Purification: Extraction, drying, and concentration under reduced pressure are standard. Crystallization from methanol or other solvents may be employed for further purification.

- Yield and Purity: Reported yields are consistently high (70–97%), with purity confirmed by NMR and HPLC, indicating the robustness of these methods.

- Scalability: The described methods are amenable to scale-up, given the use of common reagents and straightforward workup.

The preparation of tert-butyl 2-(4-propylphenoxy)acetate is efficiently achieved through nucleophilic substitution of 4-propylphenol with tert-butyl bromoacetate under basic conditions. Potassium carbonate in polar aprotic solvents such as 2-butanone or DMSO is the most widely used and effective method, providing high yields and purity. Alternative bases like cesium fluoride and solvents like DMF also offer viable routes. Multi-step syntheses involving intermediates such as tert-butyl 2-(4-formylphenoxy)acetate allow for further functionalization and diversification of the compound.

This synthesis is well-documented in the literature with consistent reproducibility, making it a reliable approach for industrial and research applications.

化学反応の分析

Types of Reactions: Tert-butyl 2-(4-propylphenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.

Major Products Formed:

Hydrolysis: 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.

Oxidation: Various oxidized phenoxy derivatives.

Substitution: Substituted phenoxyacetates with different functional groups on the aromatic ring.

科学的研究の応用

Chemistry: Tert-butyl 2-(4-propylphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.

Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. Research may focus on its interactions with biological targets and its potential as a drug candidate.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications in coatings, adhesives, and other materials .

作用機序

The mechanism of action of tert-butyl 2-(4-propylphenoxy)acetate in chemical reactions involves the activation of its ester and phenoxy groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or transesterification reactions. The phenoxy group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.

類似化合物との比較

Structural Variations and Molecular Properties

The table below compares Tert-butyl 2-(4-propylphenoxy)acetate with key structural analogs:

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₂₂O₃ | 4-propylphenoxy | 250.33 | Lipophilic propyl chain |

| tert-Butyl 2-(3-formylphenoxy)acetate | C₁₃H₁₆O₄ | 3-formylphenoxy | 236.26 | Electron-withdrawing formyl group |

| tert-Butyl 2-(4-aminophenoxy)acetate | C₁₂H₁₇NO₃ | 4-aminophenoxy | 223.27 | Electron-donating amino group |

| tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate | C₁₃H₁₆O₅ | 4-formyl-3-hydroxyphenoxy | 252.26 | Hydrogen-bonding hydroxyl and formyl groups |

Key Observations :

- Reactivity: Formyl derivatives (e.g., C₁₃H₁₆O₄) are more reactive in nucleophilic additions or condensations, whereas amino-substituted analogs (e.g., C₁₂H₁₇NO₃) may participate in acid-base reactions or serve as intermediates in peptide coupling .

- Hydrogen Bonding : The hydroxyl group in C₁₃H₁₆O₅ enhances solubility in polar solvents, contrasting with the hydrophobic propyl chain in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-propylphenoxy)acetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via acid-catalyzed esterification of 2-(4-propylphenoxy)acetic acid with tert-butyl alcohol. Sulfuric acid or p-toluenesulfonic acid (PTSA) is used as a catalyst in refluxing solvents like dichloromethane or toluene . Optimization involves monitoring reaction time, temperature (typically 80–110°C), and stoichiometric ratios of reactants. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield .

- Validation : Reaction progress is tracked using TLC or HPLC, and purity is confirmed via NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and mass spectrometry (expected molecular ion peak at m/z ~250–300) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm), tert-butyl protons (δ 1.2–1.4 ppm), and methylene groups (δ 4.0–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHO) with an error margin <5 ppm .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and 1250 cm (C-O-C) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. For respiratory protection, use NIOSH-approved P95 masks in poorly ventilated areas .

- Spill Management : Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths, angles, and torsional parameters. For example, a triclinic crystal system (space group P1) with unit cell parameters (a = 8.3 Å, b = 12.6 Å, c = 13.9 Å) confirms molecular geometry . Refinement using SHELXL resolves disorder in tert-butyl or phenoxy groups .

Q. What strategies address contradictory reactivity data in this compound during nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via C NMR or in-situ IR to identify competing pathways (e.g., SN2 vs. elimination).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents may stabilize intermediates .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for competing mechanisms .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

- Methodology :

- SAR Studies : Introduce halogens (e.g., Br at the para position) to assess changes in cytotoxicity or enzyme inhibition. Compare IC values against parent compound using MTT assays .

- Molecular Docking : AutoDock Vina predicts binding affinities with target proteins (e.g., COX-2 or kinases) .

- Example : Brominated derivatives show enhanced lipophilicity (logP increased by ~0.5 units) and improved blood-brain barrier penetration .

Key Research Challenges

- Data Gaps : Limited ecotoxicological data (persistence, bioaccumulation) require OECD 301/302 testing .

- Mechanistic Ambiguities : The role of tert-butyl groups in stabilizing transition states during ester hydrolysis remains understudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。